1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one

Medicinal chemistry Physicochemical property profiling Lead optimization

1-(Pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one (CAS 2309557-81-9) is a rationally designed, non‑commercially‑ubiquitous small molecule occupying a distinctive niche in the quinoline‑sulfonyl chemical space. Unlike heavily patented VR23‑series analogues, its quinoline‑8‑sulfonyl attachment point, piperazin‑2‑one core, and pyridin‑2‑yl N‑substituent create an orthogonal 3D pharmacophore. This compound offers a cleaner MS/MS fragmentation spectrum (no ³⁵Cl/³⁷Cl isotopic interference) for bioanalytical method validation, aligns with CNS MPO desirability criteria (MW 368.4, no lipophilic CF₃ group), and serves as a multi‑functionalized reference ligand in fragment‑based screening. Procuring this precise chemotype is essential for programs requiring its unique biological fingerprint.

Molecular Formula C18H16N4O3S
Molecular Weight 368.41
CAS No. 2309557-81-9
Cat. No. B2478904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one
CAS2309557-81-9
Molecular FormulaC18H16N4O3S
Molecular Weight368.41
Structural Identifiers
SMILESC1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C18H16N4O3S/c23-17-13-21(11-12-22(17)16-8-1-2-9-19-16)26(24,25)15-7-3-5-14-6-4-10-20-18(14)15/h1-10H,11-13H2
InChIKeyVKQYQQLARDAQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one (CAS 2309557-81-9) — Procurement-Ready Scientific Profile for Quinoline-Sulfonyl Piperazine Scaffolds


1-(Pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one is a rationally designed heterocyclic small molecule (MF: C₁₈H₁₆N₄O₃S, MW: 368.4 g/mol) belonging to the quinoline-8-sulfonyl piperazin-2-one family [1]. Unlike broadly commercialized congeners, this compound is absent from the PubChem Compound database and ChemSpider, indicating it occupies a specialized, under‑investigated niche within the quinoline‑sulfonyl chemical space [2]. Its architecture—a piperazin-2-one core bearing a quinoline-8-sulfonyl group and a pyridin-2-yl substituent—represents a distinct chemotype whose procurement offers orthogonal intellectual property and biological profile compared to the widely studied 7‑chloro‑4‑(4‑(2,4‑dinitrophenylsulfonyl)piperazin‑1‑yl)quinoline (VR23) series [3].

Why 1-(Pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one Cannot Be Interchanged with Generic Quinoline-Sulfonyl Piperazines


The quinoline‑sulfonyl piperazine family exhibits extreme structure–activity sensitivity: the VR23 program demonstrated that even modest modifications to the sulfonyl aryl group (e.g., replacement of 2,4‑dinitrophenyl with 4‑chlorophenyl or 3‑nitrophenyl) abrogate proteasome β2‑subunit binding and cancer selectivity [1]. The target compound’s unique combination of a quinoline‑8‑sulfonyl group (vs. quinoline‑4‑sulfonyl in most analogues) directly attached to a piperazin‑2‑one ring bearing a pyridin‑2‑yl N‑substituent creates a three‑dimensional pharmacophore that cannot be replicated by generic 7‑chloro‑4‑(piperazin‑1‑yl)quinoline scaffolds or commercially stocked quinoline‑8‑sulfonyl piperazine‑1‑carboxylates. Substituting with available “quinoline‑sulfonyl” compounds that carry different sulfonyl‑attachment points, altered heterocycle oxidation states, or distinct pyridine‑regioisomers will almost certainly generate a different biological fingerprint, making this specific compound non‑substitutable for programs requiring this precise chemotype [1].

Quantitative Differentiation Evidence for 1-(Pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one (CAS 2309557-81-9) Relative to Closest Structural Analogs


Molecular Weight Differentiation from the Closest Cataloged Analog 4-(Quinoline-8-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one (CAS 2380182-78-3)

The target compound (C₁₈H₁₆N₄O₃S, MW 368.4 g/mol) is 68 daltons lighter than the closest commercially indexed analog 4-(quinoline-8-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one (C₁₉H₁₅F₃N₄O₃S, MW 436.4 g/mol) [1]. This difference arises from the replacement of a trifluoromethyl‑pyridin‑4‑yl group with a pyridin‑2‑yl moiety and elimination of one carbon unit, placing the target compound in a more favorable MW range for central nervous system (CNS) multiparameter optimization and reducing lipophilicity (ClogP difference predicted ≥1.5 log units) [2].

Medicinal chemistry Physicochemical property profiling Lead optimization

Absence of the Quinoline 7‑Chloro Substituent Confers Distinct Metabolic and Electronic Profiles Compared to VR23 (CAS 1802140-43-5)

VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline) carries an electron‑withdrawing chloro substituent at the quinoline 7‑position that is absent in the target compound [1]. In the quinoline series, the 7‑Cl group is a known substrate for cytochrome P450‑mediated oxidative metabolism and can generate reactive metabolites; its removal reduces metabolic vulnerability and alters the quinoline ring's electron density, which in turn modulates π–π stacking interactions with biological targets [2].

Drug metabolism Structure-activity relationship Proteasome inhibition

Piperazin-2-one Redox State Differentiates the Scaffold from Reduced Piperazine Bioisosteres and Alters Target‑Binding Geometry

The target compound incorporates a piperazin‑2‑one (2‑oxopiperazine) ring, whereas the majority of quinoline‑sulfonyl probes (including VR23 and the 8‑(piperazin‑1‑ylsulfonyl)quinoline series) employ a fully saturated piperazine [1]. The carbonyl oxygen introduces a hydrogen‑bond acceptor capable of engaging catalytic water molecules or backbone NH groups in protease active sites; in the congeneric VR23 series, proteasome β2‑subunit docking simulations show that the piperazine NH participates in key hydrogen bonds, implying that the 2‑oxo group would re‑orient the sulfonyl‑piperazine hydrogen‑bonding network [1].

Bioisosterism Scaffold hopping Protease inhibition

High-Value Application Scenarios for 1-(Pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one Based on Quantitative Differentiation Evidence


Chemical Probe for Profiling Quinoline-8-sulfonyl vs. Quinoline-4-sulfonyl Target Engagement

The compound's quinoline-8-sulfonyl attachment point is orthogonal to the quinoline-4-sulfonyl topology used in the VR23 program. Researchers performing competitive displacement assays or cellular thermal shift assays (CETSA) can use this compound to dissect whether a given protein target preferentially recognizes the 8-sulfonyl geometry, generating novel target‑engagement maps distinct from those obtained with 4‑sulfonyl reference molecules [1].

Medicinal Chemistry Starting Point for CNS‑Penetrant Quinoline‑Sulfonyl Drug Candidates

With an MW of 368.4 g/mol and the absence of a lipophilic trifluoromethyl group, this compound aligns well with CNS MPO desirability criteria (MW < 400, HBD ≤ 3, TPSA < 90 Ų predicted) [1]. Hit‑expansion libraries synthesized from this compound can be screened in hERG, CYP inhibition, and PAMPA‑BBB assays to directly compare CNS drug‑likeness against the heavier 4‑(trifluoromethylpyridyl) analog, quantifiably demonstrating improved CNS multiparameter optimization scores [2].

Internal Standard for Quantitative Mass Spectrometry Bioanalysis of Quinoline‑Sulfonyl Piperazines

The 68‑Da mass deficit relative to CAS 2380182-78-3 and the absence of chlorine isotopes (unlike VR23, which shows characteristic ³⁵Cl/³⁷Cl isotopic patterns) produce a simplified, interference‑free MS/MS fragmentation spectrum. This makes the compound an ideal internal standard for LC‑MS/MS bioanalytical method validation when quantifying VR23 or related chloro‑containing quinoline‑sulfonyl piperazines in plasma or tissue homogenates [3].

Fragment‑Based Drug Design (FBDD) Reference for the 2‑Oxopiperazine Pharmacophore

The piperazin‑2‑one ring is underrepresented in publicly available fragment libraries. This compound serves as a multi‑functionalized fragment that simultaneously displays the quinoline‑8‑sulfonyl group, the pyridin‑2‑yl group, and the 2‑oxopiperazine H‑bond acceptor. It can be used as a reference ligand in fragment‑based screening campaigns (e.g., ¹⁹F NMR, SPR, or X‑ray crystallography) to identify protein domains that recognize this specific three‑dimensional pharmacophore [4].

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